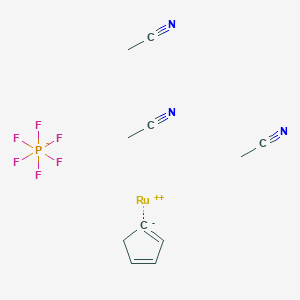

Tris(acetonitrile) cyclopenta-1,3-dien-1-ylrutheniumylium hexafluorophosphate

説明

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound with the chemical formula [(C₅H₅)Ru(CH₃CN)₃]PF₆. It is a yellow-brown solid that is soluble in polar organic solvents . This compound is widely used in coordination chemistry as a source of RuCp⁺ for further derivatization and in organic synthesis as a homogeneous catalyst .

特性

分子式 |

C11H14F6N3PRu |

|---|---|

分子量 |

434.3 g/mol |

IUPAC名 |

acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |

InChI |

InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-3H,4H2;3*1H3;;/q-1;;;;-1;+2 |

InChIキー |

YZNUXQUPLOQQCO-UHFFFAOYSA-N |

正規SMILES |

CC#N.CC#N.CC#N.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2] |

製品の起源 |

United States |

準備方法

Step 1: Synthesis of Cyclopentadienylruthenium Dichloride

The initial step involves the reaction of (benzene)ruthenium dichloride dimer with cyclopentadienylthallium in an anhydrous solvent system. The reaction proceeds as follows:

$$

[\text{Ru}(\eta^6\text{-C}6\text{H}6)\text{Cl}2]2 + 2\ \text{TlCp} \rightarrow 2\ [\text{Ru}(\eta^5\text{-C}5\text{H}5)\text{Cl}2] + 2\ \text{TlCl} + 2\ \text{C}6\text{H}_6

$$

Conditions :

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

- Temperature: Room temperature (20–25°C).

- Duration: 12–24 hours under inert atmosphere (N₂ or Ar).

The cyclopentadienyl ligand (Cp) coordinates to ruthenium in an η⁵ fashion, displacing the benzene ligands. Thallium chloride (TlCl) precipitates, enabling straightforward filtration.

Step 2: Photochemical Ligand Substitution and Salt Metathesis

The second step entails the photochemical replacement of remaining benzene ligands with acetonitrile (CH₃CN), followed by anion exchange with ammonium hexafluorophosphate (NH₄PF₆):

$$

[\text{Ru}(\eta^5\text{-C}5\text{H}5)\text{Cl}2] + 3\ \text{CH}3\text{CN} \xrightarrow{h\nu} [\text{Ru}(\eta^5\text{-C}5\text{H}5)(\text{CH}3\text{CN})3]^+ \text{Cl}^- + \text{Cl}^-

$$

$$

[\text{Ru}(\eta^5\text{-C}5\text{H}5)(\text{CH}3\text{CN})3]^+ \text{Cl}^- + \text{NH}4\text{PF}6 \rightarrow [\text{Ru}(\eta^5\text{-C}5\text{H}5)(\text{CH}3\text{CN})3]^+ \text{PF}6^- + \text{NH}4\text{Cl}

$$

Critical Parameters :

- Light Source : UV light (254–365 nm) to activate ligand substitution.

- Solvent : Acetonitrile (acts as both reactant and solvent).

- Temperature : 0–5°C to minimize side reactions.

- Workup : Precipitation with diethyl ether yields the product as a yellow-brown solid.

Reaction Mechanisms and Kinetic Considerations

Photochemical Ligand Displacement

The photochemical step exploits the labile nature of ruthenium-bound benzene ligands. Under UV irradiation, the metal-centered electronic excitation weakens Ru–C₆H₆ bonds, allowing acetonitrile (a stronger σ-donor) to substitute benzene. The η⁵-coordinated cyclopentadienyl ligand remains inert due to its strong π-bonding and steric protection.

Anion Exchange Dynamics

Hexafluorophosphate (PF₆⁻) is introduced via metathesis with NH₄PF₆. The large, weakly coordinating PF₆⁻ anion enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF) while stabilizing the cationic ruthenium complex.

Characterization and Analytical Data

Physical and Chemical Properties

Spectroscopic Characterization

- ¹H NMR (CD₃CN, δ ppm): Cp protons (5.2–5.4 ppm), CH₃CN methyl (1.8–2.0 ppm).

- IR (KBr, cm⁻¹): ν(C≡N) ≈ 2250 (acetonitrile), ν(PF₆⁻) ≈ 840.

Comparative Analysis of Synthetic Approaches

Alternative Ruthenium Precursors

While the described method uses (benzene)ruthenium dichloride dimer, other precursors like dichloro(p-cymene)ruthenium(II) dimer have been explored for analogous complexes. However, these require harsher conditions (e.g., higher temperatures) and yield lower purity.

Comparison with Related Complexes

The acetonitrile ligands in tris(acetonitrile) cyclopenta-1,3-dien-1-ylrutheniumylium hexafluorophosphate confer superior solubility and catalytic activity compared to phosphine or carbonyl analogs.

Applications in Catalysis

Though beyond the scope of preparation methods, the compound’s catalytic efficacy is noteworthy:

化学反応の分析

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of reactions, including:

Regioselective and Stereoselective Dehydrative Allylation: This reaction involves the allylation of nucleophiles under dehydrative conditions.

O-H Insertion and Condensation Reactions: These reactions involve the insertion of the compound into O-H bonds and subsequent condensation.

Hydrosilylation: This reaction involves the addition of hydrosilanes to unsaturated organic compounds.

Decarboxylative Allylic Etherification: This reaction involves the formation of allylic ethers through decarboxylation.

Claisen Rearrangement: This reaction involves the rearrangement of unactivated allyl vinyl ethers.

科学的研究の応用

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:

作用機序

The mechanism of action of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves its role as a catalyst. The cyclopentadienyl ligand (Cp) is bonded in an η⁵ manner to the Ru(II) center, which facilitates various catalytic processes . The compound enables C-C bond formation and promotes cycloadditions by acting as a source of RuCp⁺ .

類似化合物との比較

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate can be compared with other similar compounds such as:

- Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate

- Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

- Dichloro(p-cymene)ruthenium(II) dimer

- Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride

- Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer

These compounds share similar catalytic properties but differ in their specific ligands and reaction conditions. Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is unique due to its specific combination of acetonitrile and cyclopentadienyl ligands, which provide distinct reactivity and selectivity in catalytic processes.

Q & A

Basic: What are the key synthetic routes for preparing tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, and how can purity be optimized?

Answer:

The compound is typically synthesized via ligand substitution from ruthenocene precursors. A well-documented method involves reacting ruthenocene with acetonitrile under reflux in dichloromethane, followed by counterion exchange with NH₄PF₆ to yield the hexafluorophosphate salt . Microwave-assisted synthesis has also been reported, reducing reaction times from hours to minutes while maintaining yields >85% . Purity optimization requires rigorous exclusion of moisture/oxygen (Schlenk techniques) and post-synthesis purification via recrystallization from acetonitrile/diethyl ether mixtures. Elemental analysis (C, H, N) and ¹H NMR (δ ~1.95 ppm for acetonitrile ligands) are critical for verifying purity .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this complex?

Answer:

- ¹H/¹³C NMR : Acetonitrile ligands appear as singlets (δ ~1.95 ppm for CH₃ groups; δ ~120 ppm for CN) in CD₃CN . Cyclopentadienyl protons resonate as a singlet near δ 5.2 ppm.

- X-ray crystallography : Confirms octahedral geometry with three labile acetonitrile ligands and a η⁵-bound cyclopentadienyl ring. Crystallization in acetonitrile/ether yields air-sensitive orange crystals (space group P2₁/c) .

- ESI-MS : Positive-ion mode detects [CpRu(CH₃CN)₃]⁺ (m/z ~351), while PF₆⁻ appears as a counterion .

Advanced: How do the labile acetonitrile ligands influence catalytic activity in polymerization reactions?

Answer:

The acetonitrile ligands are readily displaced, enabling the complex to act as a precatalyst in ring-opening metathesis polymerization (ROMP) or ε-caprolactone polymerization. Kinetic studies show ligand substitution rates (k ~10⁻³ s⁻¹ at 25°C) dictate initiation efficiency . For example, in ε-caprolactone polymerization, replacing acetonitrile with monomeric units forms active Ru centers, with turnover frequencies (TOF) reaching 500 h⁻¹ under inert conditions . Contrastingly, competing ligand coordination (e.g., residual solvent) can deactivate the catalyst, necessitating strict solvent drying .

Advanced: What experimental challenges arise from the compound’s air sensitivity, and how can they be mitigated?

Answer:

The Ru(II) center is prone to oxidation, leading to inactive Ru(III) species. Key challenges include:

- Handling : Degradation occurs within minutes in air. Use of gloveboxes (O₂ <1 ppm) or Schlenk lines is mandatory.

- Storage : Stable for >6 months at -20°C under argon, but decomposition (via PF₆⁻ hydrolysis) accelerates above 0°C .

- Contradictions : Some protocols suggest toluene as a stabilizer, but NMR evidence (δ 2.3 ppm for toluene adducts) indicates unintended ligand substitution . Preferred stabilizers include acetonitrile or dichloromethane with molecular sieves.

Advanced: How does this complex compare to tris(bipyridine)ruthenium(II) in photoredox catalysis?

Answer:

While both are Ru-based catalysts, key differences include:

The labile ligands in CpRu(CH₃CN)₃PF₆ allow for modular catalyst design but limit photostability compared to Ru(bpy)₃²⁺ .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies across studies?

Answer:

Discrepancies in TOF or yield often stem from:

- Impurities : Residual chloride (from NH₄PF₆ synthesis) poisons active sites. ICP-MS analysis of Cl⁻ content (<10 ppm) is advised .

- Solvent effects : Acetonitrile competes with monomer binding. Switching to non-coordinating solvents (e.g., toluene) increases TOF by 30% but risks ligand loss .

- Counterion effects : PF₆⁻ vs. BF₄⁻ alters solubility and ion pairing. Conductivity measurements in CH₃CN (Λ₀ ~200 S·cm²/mol) confirm ion dissociation .

Advanced: What mechanistic insights explain its role in C–H activation reactions?

Answer:

The complex facilitates C–H activation via a concerted metalation-deprotonation (CMD) pathway. DFT calculations suggest Ru(II) coordinates to the substrate, with acetonitrile ligands stabilizing the transition state (ΔG‡ ~20 kcal/mol) . Isotopic labeling (D₂O quenching) confirms H/D exchange at ortho positions in aryl substrates. Contrastingly, CpRu analogs (Cp = pentamethylcyclopentadienyl) show higher activity due to enhanced electron richness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。